molecular formula C6H2BrCl2NO B2900615 2-Bromo-3,5-dichloropyridine-4-carbaldehyde CAS No. 1227584-22-6

2-Bromo-3,5-dichloropyridine-4-carbaldehyde

Cat. No.: B2900615
CAS No.: 1227584-22-6
M. Wt: 254.89
InChI Key: MBGMDDQZXPQCFZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,5-dichloropyridine-4-carbaldehyde typically involves the bromination and chlorination of isonicotinaldehyde. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The process may involve multiple steps to ensure the selective substitution of bromine and chlorine atoms at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,5-dichloropyridine-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) and catalysts (e.g., palladium) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Organoboron reagents and palladium catalysts under mild conditions.

Major Products Formed

    Substitution Reactions: Products with new functional groups replacing the bromine or chlorine atoms.

    Oxidation Reactions: Carboxylic acids.

    Reduction Reactions: Alcohols.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-Bromo-3,5-dichloropyridine-4-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-3,5-dichloropyridine-4-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3,5-dichloropyridine-4-carbaldehyde is unique due to the presence of both bromine and chlorine substituents on the pyridine ring along with an aldehyde group.

Properties

IUPAC Name

2-bromo-3,5-dichloropyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2NO/c7-6-5(9)3(2-11)4(8)1-10-6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGMDDQZXPQCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Br)Cl)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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